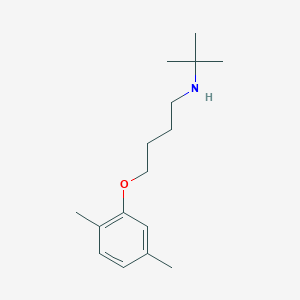![molecular formula C23H23N3O4 B5106371 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5106371.png)
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole core, followed by the introduction of the piperazine and phenylethyl groups. Common reagents used in these reactions include acetic anhydride, piperazine, and phenylethylamine. The reaction conditions usually involve heating under reflux and the use of organic solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione include other isoindole derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their biological activities and therapeutic potentials. For example:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-(2-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16(27)24-11-13-25(14-12-24)21(28)18-7-8-19-20(15-18)23(30)26(22(19)29)10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLZLTMFTIDFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
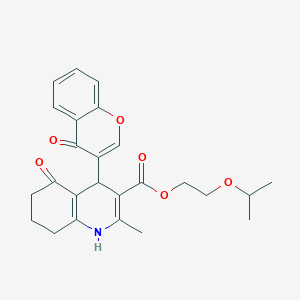
![3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5106307.png)
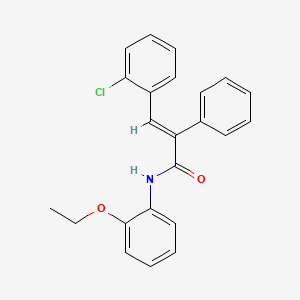
![4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-3-fluoropyridine](/img/structure/B5106342.png)
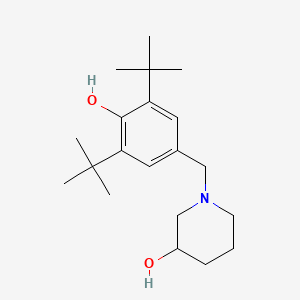
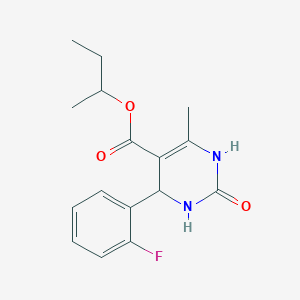
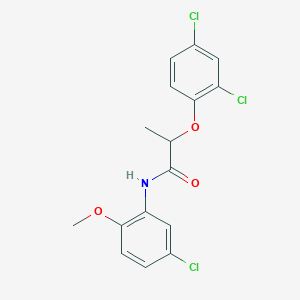
![[(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5106367.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5106391.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)
![ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)
